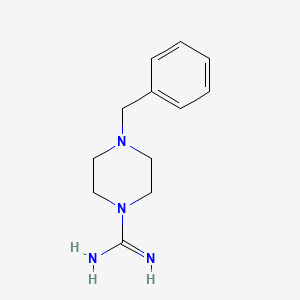

4-Benzylpiperazine-1-carboximidamide

Description

4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS 852228-15-0) is a piperazine derivative with a benzyl substituent and a carboximidamide functional group. Its molecular formula is C₁₂H₁₉IN₄, with a molecular weight of 346.21 g/mol . Key physical properties include a boiling point of 378.6°C and a flash point of 182.7°C, though density and melting point data are currently unavailable . The compound exists as a hydroiodide salt, distinguishing it from hydrochloride or other salt forms commonly observed in related derivatives. It is marketed by suppliers such as Alfa Chemistry and BOC Sciences, with pricing at ¥58,100 for 10g and ¥8,200 for 1g .

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJKWWOHZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909700 | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-69-5, 105735-38-4 | |

| Record name | 4-(Phenylmethyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(guanidinoiminomethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7773-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis via 2-Methyl-2-thiopseudourea Sulfate

The most widely documented method for synthesizing 4-benzylpiperazine-1-carboximidamide involves a two-step protocol starting from thiourea and 4-benzylpiperazine.

Step 1: Preparation of 2-Methyl-2-thiopseudourea Sulfate

Thiourea undergoes methylation using dimethyl sulfate in the presence of a phase-transfer catalyst (tetrabutylammonium bromide, TEBA). The reaction proceeds under reflux in aqueous medium, yielding 2-methyl-2-thiopseudourea sulfate as a crystalline solid.

Reaction Conditions :

Step 2: Synthesis of this compound

The 2-methyl-2-thiopseudourea sulfate intermediate reacts with 4-benzylpiperazine in aqueous medium under reflux, followed by precipitation with barium chloride and recrystallization from methanol.

Reaction Conditions :

-

Reactants : 2-Methyl-2-thiopseudourea sulfate (1.4 g, 5 mmol), 4-benzylpiperazine (5 mmol), water (20 mL), barium chloride (1.0 g, 5 mmol).

-

Temperature : Reflux (100°C).

-

Time : 3 hours (2 hours for reaction, 1 hour post-barium chloride addition).

-

Workup : Filtration, concentration, recrystallization from methanol.

Characterization Data :

Table 1: Summary of Synthetic Parameters

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Starting Material | Thiourea | 2-Methyl-2-thiopseudourea sulfate |

| Reagent | Dimethyl sulfate, TEBA | 4-Benzylpiperazine, BaCl₂ |

| Solvent | Water | Water |

| Temperature | 100°C (reflux) | 100°C (reflux) |

| Time | 6 hours | 3 hours |

| Yield | 78% | 70% |

Alternative Methods and Comparative Analysis

While the two-step method remains the most validated approach, alternative pathways have been hypothesized, though less documented in the literature. For instance, direct guanidinylation of 4-benzylpiperazine using cyanamide derivatives could theoretically bypass the need for pseudourea intermediates. However, such methods face challenges in regioselectivity and purification, as evidenced by the absence of peer-reviewed reports.

Reaction Mechanism and Optimization Strategies

Mechanistic Insights

The synthesis proceeds via nucleophilic displacement of the thiomethyl group in 2-methyl-2-thiopseudourea sulfate by the primary amine of 4-benzylpiperazine. Barium chloride facilitates the removal of sulfate byproducts, enhancing product purity.

Key Mechanistic Steps:

-

Methylation of Thiourea : Dimethyl sulfate transfers a methyl group to thiourea, forming the thiomethyl intermediate.

-

Nucleophilic Substitution : 4-Benzylpiperazine attacks the electrophilic carbon adjacent to the thiomethyl group, displacing methanethiol.

-

Precipitation and Purification : Barium chloride precipitates sulfate ions, while methanol recrystallization removes residual impurities.

Optimization Strategies

-

Catalyst Loading : Increasing TEBA concentration (beyond 0.01 mol) in Step 1 may accelerate methylation but risks emulsion formation.

-

Solvent Choice : Substituting water with polar aprotic solvents (e.g., DMF) in Step 2 could improve reaction kinetics but complicates purification.

-

Stoichiometry : A 1:1 molar ratio of 2-methyl-2-thiopseudourea sulfate to 4-benzylpiperazine ensures minimal side products.

Characterization and Analytical Data

Spectroscopic Validation

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 219.0, consistent with the protonated form ([M+H]⁺).

-

Infrared Spectroscopy : IR bands at 3420 cm⁻¹ (N–H stretch) and 1591 cm⁻¹ (C=N stretch) validate the carboximidamide functionality.

-

Melting Point : The sharp melting point (184–185°C) indicates high crystallinity and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: 4-Benzylpiperazine-1-carboximidamide serves as a versatile reagent in organic chemistry, facilitating the synthesis of more complex molecules .

- Building Block for Pharmaceuticals: Its structure allows it to act as a precursor for various pharmaceutical compounds, enhancing drug development processes.

2. Biology:

- Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition, where it can modulate the activity of specific enzymes crucial for various biological pathways .

- Receptor Binding Assays: It is employed in assays to study receptor interactions, which are vital for understanding drug-receptor dynamics.

3. Medicine:

- Antimicrobial and Anticancer Potential: Recent studies have investigated its therapeutic effects against microbial infections and cancer, showing promise as a potential lead compound for drug development .

- Modulation of Biological Pathways: The carboximidamide group enhances binding affinity to biological targets, making it effective in disrupting cellular processes linked to disease .

4. Industry:

- Pharmaceutical Development: this compound is used in the formulation of new drugs and agrochemicals due to its diverse chemical reactivity .

Case Studies

Recent literature highlights several case studies showcasing the effectiveness of this compound:

- Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Efficacy: Research indicated that modifications of the compound displayed promising antimicrobial activity against resistant strains of bacteria, highlighting its utility in combating infections .

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to changes in the levels of neurotransmitters such as serotonin and dopamine, which can affect various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-benzylpiperazine-1-carboximidamide and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Substituent |

|---|---|---|---|---|

| This compound hydroiodide | 852228-15-0 | C₁₂H₁₉IN₄ | Carboximidamide (hydroiodide) | Benzyl, piperazine |

| N-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | Ketone | Benzyl, piperidone |

| 1-Benzyl-3-piperidone hydrate hydrochloride | 50606-58-1 | C₁₂H₁₅NO·HCl·nH₂O | Ketone (hydrochloride hydrate) | Benzyl, piperidone |

| 4-Methylpiperazin-1-amine dihydrochloride | 40675-60-3 | C₅H₁₄N₂·2HCl | Amine (dihydrochloride) | Methyl, piperazine |

| Benzyl 4-oxo-1-piperidinecarboxylate | 19099-93-5 | C₁₃H₁₅NO₃ | Carboxylate ester | Benzyl, piperidine |

| 4-Benzyl-N-methylpiperazine-1-carbothioamide | N/A | C₁₃H₁₈N₃S | Carbothioamide | Benzyl, methylpiperazine |

Notes:

- The carboximidamide group in the target compound is a distinguishing feature, enabling unique reactivity in amidine-based synthesis .

- Derivatives like N-Benzyl-4-piperidone and Benzyl 4-oxo-1-piperidinecarboxylate replace the carboximidamide with ketone or ester groups, altering their solubility and biological activity .

- 4-Methylpiperazin-1-amine dihydrochloride (similarity score: 0.95) shares a piperazine backbone but lacks the benzyl group, impacting its hydrophobic interactions .

Physical and Chemical Properties

| Property | This compound | N-Benzyl-4-piperidone | 4-Methylpiperazin-1-amine dihydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 346.21 | 189.25 | 183.10 |

| Boiling Point (°C) | 378.6 | Not reported | Decomposes |

| Solubility | Likely low in water (hydroiodide) | Soluble in organic solvents | High (dihydrochloride salt) |

| Price (per 10g) | ¥58,100 | ¥12,600 (100 mL) | Not reported |

Biological Activity

4-Benzylpiperazine-1-carboximidamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 218.30 g/mol. The presence of the benzyl group and the carboximidamide functional group distinguishes this compound from other piperazines, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

- Serotonergic System : This compound acts as a serotonin receptor agonist , influencing mood regulation and cognition. It has been shown to stimulate serotonin release while inhibiting its reuptake, similar to other psychoactive substances .

- Dopaminergic System : Research indicates that it selectively enhances dopamine release over serotonin by a ratio of 20 to 48 times, which may have implications for treating neurological disorders such as depression and anxiety.

- Monoamine Oxidase Activity : In vitro studies suggest that this compound may also affect monoamine oxidase activity, further modulating neurotransmitter levels within biological systems.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter levels positions it as a candidate for various therapeutic applications:

- Neurological Disorders : Due to its selective action on dopamine pathways, it shows potential for treating conditions like depression and anxiety disorders. The modulation of serotonin levels may also contribute to its efficacy in mood regulation.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit antitumor properties, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | C_{11}H_{16}N_2 | Primarily acts on dopamine systems |

| 3-Chlorophenylpiperazine | C_{11}H_{14}ClN_2 | Alters receptor selectivity |

| 1-(3-trifluoromethylphenyl)piperazine | C_{11}H_{12}F_3N_2 | Enhanced binding affinity at serotonin receptors |

| 1-(4-methoxyphenyl)piperazine | C_{11}H_{15}NO | Methoxy group alters pharmacokinetics |

The unique functional groups in this compound enhance its binding properties to serotonin receptors compared to other piperazines, potentially leading to distinct pharmacological effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neurotransmitter Release Studies : In animal models, compounds in the piperazine class have demonstrated significant effects on neurotransmitter release patterns, indicating their stimulant-like properties.

- Antitumor Research : A study investigating new derivatives indicated that certain modifications of piperazine compounds could lead to enhanced antitumor activity, warranting further exploration into their mechanisms .

- Clinical Implications : Reports suggest that compounds similar to this compound can produce acute psychosis and other side effects when misused, highlighting the need for careful therapeutic application and monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.